(4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE
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Overview
Description
(4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE is a chemical compound that features a piperazine ring substituted with an allyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE typically involves the reaction of 4-bromobenzoyl chloride with 4-allylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is often used for the reduction of the bromophenyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The piperazine ring and the bromophenyl group play crucial roles in binding to the target sites, while the allyl group can enhance the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- (4-METHYLPIPERAZINO)(4-BROMOPHENYL)METHANONE
- (4-ETHYLPIPERAZINO)(4-BROMOPHENYL)METHANONE
- (4-PROPYLPIPERAZINO)(4-BROMOPHENYL)METHANONE
Uniqueness
(4-ALLYLPIPERAZINO)(4-BROMOPHENYL)METHANONE is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl counterparts. The allyl group can participate in additional chemical reactions, such as polymerization and cross-linking, making this compound versatile for various applications .
Properties
IUPAC Name |
(4-bromophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12/h2-6H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRKCBMYHRMIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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